6,11-Octadecadienoic acid
Description
Contextualization within Polyunsaturated Fatty Acid Research
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes and serve as precursors to a vast array of signaling molecules. nih.gov Research in this area has highlighted the importance of dietary PUFAs, such as those from the omega-3 and omega-6 families, in influencing a range of physiological processes, from inflammation to cardiovascular health and neurological function. nih.govsciopen.com The biological activity of PUFAs is not uniform; it is intricately linked to their specific molecular structure, including the number and position of double bonds. mdpi.com The investigation of specific isomers like 6,11-octadecadienoic acid represents a deeper dive into understanding how these structural nuances translate into distinct biological effects.
Overview of Conjugated Linoleic Acids (CLAs) and their Isomeric Diversity
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, an 18-carbon omega-6 fatty acid. nih.gov Unlike typical polyunsaturated fatty acids where the double bonds are separated by a methylene (B1212753) group, in CLAs, the double bonds are conjugated, meaning they are separated by only a single bond. nih.gov This structural feature gives rise to a wide array of isomers, with the potential for 28 different forms. wikipedia.org The most well-studied of these are the cis-9, trans-11 and trans-10, cis-12 isomers, which are found naturally in products from ruminant animals like beef and dairy. nih.govnih.gov Research has shown that these different CLA isomers can have distinct, and sometimes opposing, biological effects. nih.gov For instance, the cis-9, trans-11 isomer is often associated with anticarcinogenic properties, while the trans-10, cis-12 isomer has been linked to reductions in body fat. nih.gov
Significance of Positional and Geometrical Isomerism in Biological Activity
The position and geometry (cis or trans configuration) of double bonds in a fatty acid chain are critical determinants of its biological function. rsc.org These structural variations influence how a fatty acid is metabolized, incorporated into cell membranes, and how it interacts with enzymes and receptors. For example, the presence of a trans double bond can significantly alter the shape of the fatty acid molecule, which can in turn affect membrane fluidity and cellular signaling pathways. nih.gov Studies have demonstrated that different positional and geometrical isomers of 18-carbon fatty acids can have varying effects on the desaturation and elongation of other fatty acids, highlighting the intricate interplay between different isomers within a biological system. nih.govcdnsciencepub.com The specific arrangement of double bonds in a molecule like this compound is therefore expected to confer unique biological properties, distinct from other octadecadienoic acid isomers.
A metabolite of γ-linolenic acid, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been identified as an effective immunomodulator. frontiersin.org It has been shown to suppress inflammatory responses in mice, suggesting a potential role for specific octadecadienoic acid derivatives in modulating immune function. frontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
61628-30-6 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(6E,11E)-octadeca-6,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8,12-13H,2-6,9-11,14-17H2,1H3,(H,19,20)/b8-7+,13-12+ |
InChI Key |
RTJZUCGIUVBZCN-GEJAPMDVSA-N |
SMILES |
CCCCCCC=CCCCC=CCCCCC(=O)O |
Isomeric SMILES |
CCCCCC/C=C/CCC/C=C/CCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCC=CCCCCC(=O)O |
Synonyms |
cilienic acid cilienic acid, (Z,Z)-isome |
Origin of Product |
United States |
Metabolic Fates and Transformations of 6,11 Octadecadienoic Acid Derivatives
Enzymatic Conversions and Intermediates
The enzymatic modification of 6,11-octadecadienoic acid is crucial for its biological activity. Gut microbes and various cellular enzymes catalyze these conversions, leading to a diverse array of bioactive metabolites.
The initial step in the metabolism of many polyunsaturated fatty acids is oxidation, often leading to the formation of hydroperoxides. While direct studies on this compound are specific, the oxidation of related isomers provides a clear model for its potential transformations. For instance, the oxidation of linoleic acid, an isomer of octadecadienoic acid, results in a mixture of hydroperoxide isomers, including 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). aocs.orggsartor.org These reactions are catalyzed by lipoxygenase enzymes, which introduce an oxygen molecule into the fatty acid chain. gsartor.orgoup.com
A key oxidized derivative is 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), an enon fatty acid derived from γ-linolenic acid (GLA). frontiersin.orgnih.gov This compound is produced by gut bacteria such as Lactobacillus plantarum, which possess the necessary enzymes to convert polyunsaturated fatty acids into oxo fatty acids. frontiersin.org The formation of such keto-acids involves the oxidation of a hydroxyl intermediate. For example, in linoleic acid metabolism, 13-Hydroxyoctadecadienoic acid and 9-Hydroxyoctadecadienoic acid are enzymatically oxidized to their corresponding keto metabolites, 13-oxo-octadecadienoic acid and 9-oxo-octadecdienoic acid. wikipedia.org Similarly, an enzyme preparation from the red alga Lithothamnion corallioides can convert linoleic acid into 11-keto-9(Z),12(Z)-octadecadienoic acid. researchgate.net The decomposition of hydroperoxides, which are unstable, is a primary route to the formation of more stable keto- and hydroxy-fatty acids. aocs.org
Table 1: Examples of Oxidation Products from C18 Dienoic Acids
| Precursor Fatty Acid | Enzyme/Process | Oxidized Product | Source Organism/System | Citation |
|---|---|---|---|---|
| γ-Linolenic Acid | Bacterial Enzymes | 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Lactobacillus plantarum | frontiersin.orgnih.gov |
| Linoleic Acid | Lipoxygenase | 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) | Soybean | gsartor.org |
| Linoleic Acid | Lipoxygenase | 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) | Tomato | gsartor.org |
| Linoleic Acid | Enzyme Preparation | 11-keto-9(Z),12(Z)-octadecadienoic acid | Lithothamnion corallioides (Red Alga) | researchgate.net |
| Linoleic Acid | 8,11-Linoleate Diol Synthase | 8R-hydroperoxy-9,12(Z,Z)-octadecadienoic acid (8R-HPODE) | Penicillium chrysogenum | researchgate.net |
Following oxidation, the resulting intermediates can undergo reduction. A notable example is the reduction of 10-oxo-cis-6,trans-11-octadecadienoic acid. An enone reductase (CLA-ER) identified in Lactobacillus plantarum AKU 1009a can saturate the C11=C12 double bond of this compound. sci-hub.se This enzymatic reaction requires flavin mononucleotide (FMN) as a cofactor and NADH as a hydrogen donor, yielding 10-oxo-cis-6-octadecenoic acid. sci-hub.se
The same study demonstrated that this reductase also acts on other oxo-fatty acids, such as 10-oxo-trans-11-octadecenoic acid, converting it to 10-oxo-octadecanoic acid. sci-hub.se This saturated keto-acid can be further reduced by a dehydrogenase (CLA-DH) in the presence of NADH to form 10-hydroxyoctadecanoic acid. sci-hub.se These reduction pathways represent a critical mechanism for metabolizing and potentially deactivating the highly reactive α,β-unsaturated ketone structure found in compounds like γKetoC.
Table 2: Enzymatic Reduction of 10-oxo-cis-6,trans-11-octadecadienoic Acid
| Substrate | Enzyme | Cofactors | Product | Source Organism | Citation |
|---|---|---|---|---|---|
| 10-oxo-cis-6,trans-11-octadecadienoic acid | Enone Reductase (CLA-ER) | FMN, NADH | 10-oxo-cis-6-octadecenoic acid | Lactobacillus plantarum | sci-hub.se |
| 10-oxo-trans-11-octadecenoic acid | Enone Reductase (CLA-ER) | FMN, NADH | 10-oxo-octadecanoic acid | Lactobacillus plantarum | sci-hub.se |
| 10-oxo-octadecanoic acid | Dehydrogenase (CLA-DH) | NADH | 10-hydroxyoctadecanoic acid | Lactobacillus plantarum | sci-hub.se |
Like other fatty acids, this compound and its derivatives can be incorporated into more complex lipids through esterification. This process involves the formation of an ester bond between the carboxylic acid group of the fatty acid and an alcohol, typically glycerol, to form triacylglycerols, or with cholesterol to form cholesteryl esters. The synthesis of (6Z, 11Z)-octadeca-6,11-dienoic acid often proceeds through its methyl ester form, which is then hydrolyzed to yield the free fatty acid. mdpi.com
In biological systems, esterification is the primary mechanism for the storage and transport of fatty acids. Research on conjugated linoleic acids (CLAs), which are isomers of octadecadienoic acid, shows that they are predominantly esterified into polar lipids (71.7%), such as phospholipids, in bovine liver cells. ncats.io In contrast, oleic acid is preferentially incorporated into neutral lipids like triacylglycerols. ncats.io Fatty acids can be prepared as methyl esters for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), through processes like transesterification. tandfonline.comaocs.org This process is also a key step in the production of biodiesel from lipid sources. tandfonline.com
A novel metabolic transformation applicable to fatty acids is photoactivated decarboxylation. This reaction is catalyzed by a fatty acid photodecarboxylase (FAP), such as the one found in the microalga Chlorella variabilis NC64A (Cv-FAP). acs.orgnih.gov This enzyme utilizes blue light energy to remove the carboxyl group from a fatty acid, producing a corresponding alkane or alkene. nih.gov
While this reaction has not been documented specifically for this compound, studies have successfully demonstrated its application to structurally similar fatty acids. For instance, 13S-hydroxy-(9Z,11E)-octadecadienoic acid, derived from linoleic acid, can be decarboxylated by Cv-FAP. acs.org This suggests that hydroxy derivatives of this compound could potentially undergo the same transformation. The process is part of a chemoenzymatic cascade where a fatty acid is first oxygenated (e.g., by a lipoxygenase), the resulting hydroperoxide is reduced to a hydroxy fatty acid, and this intermediate is then subjected to photo-activated decarboxylation. acs.orgnih.gov
Esterification Processes
Integration within Broader Lipid Metabolic Pathways (e.g., Linoleic Acid Metabolism)
The metabolism of this compound and its isomers is intrinsically linked to the broader pathways of lipid metabolism, particularly that of linoleic acid (LA), an essential omega-6 fatty acid. wikipedia.org Various octadecadienoic acid isomers are produced from linoleic acid through the action of different enzymes.
The metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) is identified as a derivative of γ-linolenic acid (GLA). frontiersin.orgnih.gov GLA itself is a key intermediate in the metabolic conversion of linoleic acid to arachidonic acid, a precursor for eicosanoids. wikipedia.org This places γKetoC directly within the linoleic acid metabolic cascade.
Furthermore, enzymatic activities in various organisms can modify linoleic acid to produce other positional isomers of hydroxy- and keto-octadecadienoic acid.
The red alga Lithothamnion corallioides can produce 11(R)-hydroxy-9(Z),12(Z)-octadecadienoic acid and 11-keto-9(Z),12(Z)-octadecadienoic acid from linoleic acid. researchgate.net
The fungus Penicillium chrysogenum expresses an 8,11-linoleate diol synthase that converts linoleic acid into 8R-hydroperoxy-9,12(Z,Z)-octadecadienoic acid, which is then isomerized to 8,11-dihydroxy-9,12(Z,Z)-octadecadienoic acid. researchgate.net
A photoenzymatic cascade using a diol synthase from Aspergillus nidulans can convert oleic acid (a C18:1 fatty acid) into 5,8-dihydroxy-9(Z)-octadecenoic acid. nih.gov
Mechanistic Investigations of Biological Roles
Immunomodulatory and Anti-inflammatory Mechanisms
Research has revealed that γKetoC, an enon fatty acid, effectively suppresses immune responses. frontiersin.orgnih.gov It has been shown to inhibit antigen-induced immunoactivation and the production of inflammatory cytokines triggered by lipopolysaccharide (LPS). nih.govnih.gov
A key mechanism underlying the anti-inflammatory effects of γKetoC involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.govbiorxiv.org Treatment with γKetoC leads to a marked increase in the protein levels of NRF2, a primary transcription factor for antioxidant responses, in bone marrow-derived dendritic cells (BMDCs). biorxiv.org This activation is further evidenced by the increased mRNA levels of Hmox1, a target gene of NRF2, in these cells. biorxiv.org The importance of this pathway is highlighted by the observation that the suppressive effects of γKetoC on LPS-induced cytokine secretion, particularly IL-12/23p40, are diminished in NRF2-deficient BMDCs. biorxiv.orgresearchgate.net
In vivo studies using a dextran (B179266) sodium sulfate-induced colitis model in mice further substantiate the critical role of NRF2. nih.govbiorxiv.org Oral administration of γKetoC significantly alleviated colitis symptoms, including body weight loss and colon atrophy, in wild-type and Nrf2+/- mice. nih.govresearchgate.net However, in Nrf2-/- mice, the pathology of colitis worsened despite γKetoC administration, demonstrating the essential involvement of the NRF2 pathway in the compound's anti-inflammatory actions. nih.govresearchgate.net
The immunomodulatory effects of γKetoC are also mediated through G protein-coupled receptors (GPCRs), specifically GPR120 and, to a lesser extent, GPR40. frontiersin.orgnih.gov In vitro experiments using a GPR40/120 agonist, GW9508, mimicked the inhibitory effects of γKetoC on the release of inflammatory cytokines from dendritic cells (DCs), suggesting the involvement of these receptors. nih.govbiorxiv.org The expression of GPR120 mRNA has been detected in BMDCs. nih.gov
Further evidence points to GPR120 as a key receptor for γKetoC's anti-inflammatory activity. nih.gov The use of a specific GPR120 antagonist counteracted the suppressive effects of γKetoC, while a GPR40 antagonist did not have the same impact. nih.gov This suggests that γKetoC primarily signals through GPR120 to exert its anti-inflammatory functions in immune cells like macrophages. nih.gov The stimulation of GPR120 by its agonists has been shown to suppress LPS-induced activation of DCs. nih.gov
γKetoC has been shown to significantly inhibit the release of several pro-inflammatory cytokines from various immune cells. nih.govnih.gov Treatment with γKetoC effectively suppresses the LPS-induced release of Interleukin-6 (IL-6) from peritoneal cells, splenocytes, and CD11c+ cells isolated from the spleen. nih.govnih.gov
In bone marrow-derived dendritic cells (BMDCs), γKetoC inhibits the release of inflammatory cytokines stimulated by various Toll-like receptor (TLR) ligands, including poly-I:C, R-848, and CpG. nih.govnih.gov Specifically, it has been demonstrated to reduce the production of IL-6, IL-12, and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net The suppressive effects on IL-6 and IL-12 production were found to be dependent on the NRF2 pathway, as these effects were diminished in Nrf2-deficient BMDCs. nih.gov Furthermore, a GPR40/120 agonist also inhibited the LPS-induced release of these cytokines, and this effect was also reduced in the absence of NRF2. nih.gov
| Cytokine | Effect of γKetoC Treatment | Underlying Mechanism |
|---|---|---|
| IL-6 | Inhibited | NRF2-dependent, GPR120-mediated |
| IL-12 | Inhibited | NRF2-dependent, GPR120-mediated |
| TNF-α | Inhibited | GPR120-mediated |
γKetoC demonstrates significant suppressive effects on the activation and proliferation of key immune cells. nih.govnih.gov It has been shown to inhibit the LPS-induced activation of bone marrow-derived dendritic cells (BMDCs). nih.govresearchgate.net This inhibition is characterized by a reduction in the expression of activation markers and the release of inflammatory cytokines. nih.gov
Furthermore, γKetoC significantly suppresses the proliferation of CD4+ T cells. nih.govnih.gov This effect was observed in naïve CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies, indicating a direct impact on T cell proliferation independent of antigen-presenting cells. frontiersin.org However, it was noted that γKetoC did not affect the development of Th1 and Th2 cells. frontiersin.org
| Immune Cell Type | Observed Effect | Experimental Context |
|---|---|---|
| Dendritic Cells (BMDCs) | Inhibition of activation | LPS-induced activation |
| CD4+ T cells | Suppression of proliferation | Stimulation with anti-CD3/anti-CD28 Abs |
While direct evidence for the induction of IL-1 receptor antagonist (IL-1Ra) by 6,11-octadecadienoic acid in macrophage cell lines is not explicitly detailed in the provided search results, related compounds have shown such effects. For instance, 9E,11E-conjugated linoleic acid has been reported to increase IL-1Ra in RAW cells. ebi.ac.uk Given that γKetoC exhibits broad anti-inflammatory properties, investigating its potential to induce endogenous anti-inflammatory factors like IL-1Ra in macrophages warrants further research.
Impact on Immune Cell Activation and Proliferation (e.g., Dendritic Cells, CD4+ T cells)
Regulation of Energy Metabolism
While the primary focus of recent research on 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been its immunomodulatory roles, other related fatty acid metabolites produced by gut bacteria have been shown to regulate host energy metabolism. frontiersin.org For example, 10-hydroxy-cis-12-octadecenoic acid (HYA), another metabolite, regulates glucose homeostasis and increases resistance to obesity by activating GPR40 and GPR120. frontiersin.orgnih.gov Additionally, 10-oxo-cis-12-octadecenoic acid (KetoA) enhances energy metabolism and has anti-obesity effects by activating TRPV1 in adipose tissue and promoting adipocyte differentiation and glucose uptake through PPARγ activation. frontiersin.orgnih.gov Another related compound, conjugated linoleic acid (CLA), has been found to reduce body fat by decreasing energy intake, increasing metabolic rate, and altering the nocturnal fuel mix. scispace.com These findings suggest that gut microbial fatty acid metabolites, as a class, may play a significant role in regulating the host's energy metabolism. sci-hub.se
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist Activity
Peroxisome proliferator-activated receptor alpha (PPARα) is a crucial transcription factor that governs the expression of genes involved in lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver. kdca.go.krdiretoriacientificaicfuc.org.br Various isomers of octadecadienoic acid have been identified as potent PPARα agonists.
Notably, 13-oxo-9,11-octadecadienoic acid, an isomer of this compound found in tomato juice, has demonstrated strong PPARα agonist activity, even more so than its precursor, conjugated linoleic acid (CLA). researchgate.net In vitro luciferase assays have confirmed that this compound activates PPARα. researchgate.net Similarly, 9-oxo-10,12-octadecadienoic acid, another isomer present in fresh tomatoes, also functions as a PPARα agonist. kdca.go.krplos.org The activation of PPARα by these compounds is a key mechanism through which they regulate lipid homeostasis. diretoriacientificaicfuc.org.br
Conjugated linoleic acids (CLAs), a group of positional and geometric isomers of linoleic acid, are well-recognized as PPARα agonists. diretoriacientificaicfuc.org.br The interaction between these fatty acid isomers and PPARα leads to the upregulation of genes that control fatty acid oxidation, thereby influencing lipid levels. researchgate.net
Effects on Hepatic and Plasma Lipid Catabolism in Animal Models
The PPARα agonist activity of octadecadienoic acid isomers translates into significant effects on lipid metabolism in animal models. In obese diabetic mice, the administration of 13-oxo-9,11-octadecadienoic acid has been shown to decrease both plasma and hepatic triglyceride levels. kdca.go.krresearchgate.netplos.org This effect is attributed to the enhanced fatty acid oxidation in the liver, a direct consequence of PPARα activation. diretoriacientificaicfuc.org.br
Studies on various isomers of conjugated linoleic acid (CLA) have further elucidated their impact on lipid profiles. For instance, research in hamsters has shown that dietary supplementation with CLA isomers can affect plasma lipoproteins and contribute to a reduction in early aortic atherosclerosis. nih.gov Specifically, a mixture of CLA isomers was found to influence body weight gain and plasma lipids. nih.gov However, the effects can be isomer-specific. For example, in hamsters on a high-fat, high-carbohydrate diet, the cis-9, trans-11 CLA isomer was associated with lower liver triacylglycerol levels, whereas the trans-10, cis-12 isomer led to an increase in liver mass. escholarship.org
The table below summarizes the effects of different octadecadienoic acid isomers on lipid parameters in animal models.
| Isomer | Animal Model | Key Findings on Lipid Catabolism |
| 13-oxo-9,11-octadecadienoic acid | Obese diabetic mice | Decreased plasma and hepatic triglycerides. kdca.go.krresearchgate.netplos.org |
| Conjugated Linoleic Acid (CLA) mixture | Hamsters | Reduced plasma lipoproteins and early aortic atherosclerosis. nih.gov |
| cis-9, trans-11-CLA | Hamsters | Lowered liver triacylglycerol concentrations. escholarship.org |
| trans-10, cis-12-CLA | Hamsters | Increased liver mass. escholarship.org |
Influence on Adipocyte Differentiation and Glucose Uptake (through PPARγ activation)
The influence of octadecadienoic acid isomers extends to adipocyte differentiation and glucose metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a master regulator of adipogenesis, and its activation is crucial for the differentiation of preadipocytes into mature fat cells and for insulin (B600854) sensitivity. nih.gov
The isomer 10-oxo-cis-12-octadecenoic acid (KetoA) has been shown to accelerate adipocyte differentiation, adiponectin production, and glucose uptake by activating PPARγ. frontiersin.org Similarly, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a linolenic acid derivative, promotes adipogenesis by activating PPARγ and inducing the expression of its target genes, which in turn stimulates glucose uptake in adipocytes. researchgate.net
In contrast, the effects of conjugated linoleic acid (CLA) isomers on PPARγ are more complex and can be isomer-specific. The trans-10, cis-12 CLA isomer has been observed to inhibit adipocyte differentiation by reducing the expression of PPARγ and its downstream targets. nih.govnih.gov This leads to a decrease in glucose and fatty acid uptake. nih.govnih.gov Conversely, the cis-9, trans-11 CLA isomer has been reported to increase triglyceride content in human preadipocytes. nih.gov Some studies suggest that both CLA isomers can act as antagonists to ligand-dependent activation of PPARγ. researchgate.net Nitrolinoleic acid, another related compound, induces preadipocyte differentiation and the expression of adipocyte markers through PPARγ-dependent mechanisms, leading to increased glucose uptake. pnas.org
Role in Glucose Homeostasis and Obesity Resistance
The modulation of PPAR receptors by octadecadienoic acid isomers plays a significant role in glucose homeostasis and resistance to obesity. The metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA) regulates glucose homeostasis and increases resistance to obesity by activating GPR40 and GPR120. frontiersin.orgnih.gov Furthermore, 10-oxo-cis-12-octadecenoic acid (KetoA) exerts anti-obesity effects by enhancing energy metabolism. frontiersin.orgnih.gov
The effects of conjugated linoleic acid (CLA) on glucose homeostasis are varied and depend on the specific isomer. Supplementation with CLA has been shown to reduce body weight gain in mice fed a high-fat diet and to lower fasting glucose and insulin levels, thereby improving glucose tolerance and insulin sensitivity. mdpi.com However, some studies in humans have shown that the trans-10, cis-12 CLA isomer can increase insulin resistance and fasting glucose levels in obese men. diabetesjournals.org A mixture of CLA isomers, on the other hand, did not significantly alter glucose metabolism in the same study. diabetesjournals.org Other research has indicated that CLA supplementation in overweight and obese individuals does not have a significant effect on insulin resistance as measured by the euglycemic hyperinsulinemic clamp method. nih.gov
Cellular Regulatory Mechanisms
Investigation of Gene Expression Patterns in Response to Isomers
The various biological effects of octadecadienoic acid isomers are underpinned by their ability to modulate gene expression. In HepG2 cells, both cis-9, trans-11-CLA and trans-10, cis-12-CLA, along with their precursor fatty acids, have been shown to upregulate genes bearing a peroxisome proliferator responsive element (PPRE). nih.govnih.gov These include genes for fatty acid transporter (FAT), glucose transporter-2 (GLUT-2), and liver-type fatty acid-binding protein (L-FABP). nih.govnih.gov This upregulation occurs with relatively marginal activation of PPAR subtypes, suggesting an indirect activation mechanism. nih.govnih.gov
The isomers exhibit some specificity in their effects on fatty acid metabolizing genes. For instance, cis-9, trans-11-CLA leads to a smaller decrease in the induction of acyl-CoA oxidase 1 (ACOX1) compared to peroxisomal bifunctional enzyme (PBE), while trans-10, cis-12-CLA has the opposite effect. nih.govnih.gov Microarray analysis of hepatic gene expression in mice has revealed that diets enriched with trans-10, cis-12-CLA promote fatty liver, while cis-9, trans-11-CLA ameliorates this condition, indicating the regulation of multiple genes with opposing effects. physiology.org Genes such as Fsp27, Cd36, and Scd1 were found to have expression levels significantly associated with the degree of hepatic steatosis. physiology.org
Effects on Cell Line Cytotoxicity and Proliferation
Several isomers of octadecadienoic acid have demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines. Conjugated linoleic acid (CLA) isomers have been shown to reduce the viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in a dose-dependent manner. researchgate.netunitedwebnetwork.com The trans-10, cis-12 isomer was found to be more potent in this regard than the cis-9, trans-11 isomer. researchgate.net These effects are associated with cell cycle arrest and the induction of apoptosis. researchgate.net
Other related compounds also exhibit cytotoxic properties. For example, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells. researchgate.net Coriolic acid (13-(S)-Hydroxy-9Z, 11E-octadecadienoic acid) inhibits the proliferation of MDA-MB-231 and MCF-7 breast cancer cells. mdpi.com The anti-proliferative activity of some of these compounds is linked to the downregulation of genes such as c-Myc. mdpi.com
The table below provides a summary of the cytotoxic effects of various octadecadienoic acid isomers on different cell lines.
| Compound/Isomer | Cell Line(s) | Effect |
| Conjugated Linoleic Acid (CLA) isomers | MCF-7 (breast cancer) | Reduced cell viability, induced apoptosis and cell cycle arrest. researchgate.net |
| Conjugated Linoleic Acid (CLA) isomers | HT-29 (colon cancer) | Reduced cell viability in a dose-dependent manner. unitedwebnetwork.com |
| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (ovarian cancer) | Induced apoptosis. researchgate.net |
| Coriolic acid | MDA-MB-231, MCF-7 (breast cancer) | Inhibited proliferation. mdpi.com |
Mechanisms of Action on Monocytes and Epithelial Cells
The biological activities of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) and related compounds involve complex signaling pathways in immune and epithelial cells. A closely related derivative from linoleic acid, 10-oxo-trans-11-octadecenoic acid (KetoC), has been found to regulate the function of monocytes and epithelial cells through G protein-coupled receptor 120 (GPR120) signaling. frontiersin.orgnih.gov
γKetoC, a derivative of γ-linolenic acid (GLA), is identified as a potent immunomodulator produced by gut bacteria such as Lactobacillus plantarum. frontiersin.orgnih.govnih.govresearchgate.net Its primary mechanism involves the suppression of inflammatory responses. nih.govresearchgate.net In-depth studies have demonstrated that γKetoC inhibits the release of inflammatory cytokines from dendritic cells (a specialized type of monocyte) when stimulated by various Toll-like receptor (TLR) ligands. frontiersin.orgnih.govnih.gov
The anti-inflammatory effects of γKetoC are mediated through at least two key pathways:
GPCR Signaling: In vitro experiments using agonists for GPR40/120 suggest the involvement of these G-protein coupled receptors in the effects of γKetoC on dendritic cells. frontiersin.orgnih.gov
NRF2 Pathway: γKetoC has been shown to stimulate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway in dendritic cells. nih.gov The NRF2 pathway is a master regulator of antioxidant responses. The suppressive effects of γKetoC on the release of inflammatory cytokines like IL-6 and IL-12 are diminished in dendritic cells lacking Nrf2. nih.gov
Furthermore, γKetoC treatment significantly suppresses the proliferation of CD4+ T cells and the activation of bone marrow-derived dendritic cells (BMDCs) induced by lipopolysaccharide (LPS). nih.govnih.govresearchgate.net This inhibitory action extends to other immune cells, including peritoneal cells and splenocytes. nih.govnih.govresearchgate.net
| Cell Type | Stimulant | Observed Effect of γKetoC | Citation |
|---|---|---|---|
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS, poly-I:C, R-848, CpG | Suppressed activation and release of inflammatory cytokines (e.g., IL-6, IL-12). | nih.govresearchgate.net |
| CD4+ T Cells | Antigen-induced | Significantly suppressed proliferation. | nih.govresearchgate.net |
| Peritoneal Cells | LPS | Reduced release of IL-6. | nih.govnih.gov |
| Splenocytes | LPS | Reduced release of IL-6. | nih.govresearchgate.net |
| CD11c+ Spleen Cells | LPS | Inhibited IL-6 production. | nih.gov |
Theoretical Considerations in Programmed Cell Death Induction
The process of programmed cell death, or apoptosis, is a critical component of normal cell turnover and immune system function. nih.gov Inappropriate regulation of apoptosis is a factor in numerous human diseases. nih.gov
Current research on 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has primarily highlighted its role as an anti-inflammatory and cytoprotective agent, rather than an inducer of apoptosis. nih.govdntb.gov.uabiorxiv.org In studies using a dextran sodium sulfate-induced colitis model in mice, oral administration of γKetoC significantly attenuated atrophy of the colon, demonstrating a tissue-protective effect that is contrary to the induction of cell death. nih.govbiorxiv.org
While direct evidence is lacking for γKetoC as an apoptosis inducer, other structurally related octadecanoids have been shown to possess pro-apoptotic capabilities. For example, 9-HODE, a metabolite of linoleic acid, can induce apoptosis in certain cell lines. jsbba.or.jp Similarly, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) is known to be involved in cellular processes that can include apoptosis. These findings suggest that the potential for octadecanoids to influence programmed cell death may be highly dependent on their specific structure, such as the position of double bonds and oxygen-containing functional groups. However, based on available data, the primary function of γKetoC appears to be the suppression of inflammation and enhancement of cell survival in inflammatory conditions.
Role as Lipid Mediators (Octadecanoids)
Octadecanoids are a class of oxylipins derived from 18-carbon fatty acids, which are increasingly recognized as important lipid mediators in various biological processes. jsbba.or.jp These molecules are metabolites of essential fatty acids like linoleic acid and α-linolenic acid. jsbba.or.jp
10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) is a prime example of an octadecanoid that functions as a lipid mediator originating from the interplay between diet and gut microbiota. nih.govnih.govbiorxiv.org It is produced when gut bacteria, specifically species like Lactobacillus plantarum, metabolize γ-linolenic acid (GLA), a polyunsaturated fatty acid. nih.govresearchgate.net
As a lipid mediator, γKetoC acts as a signaling molecule that modulates host immune responses. It has been identified as a highly effective immunomodulator among various fatty acid derivatives produced by gut bacteria. nih.govnih.govresearchgate.net Its main role is to suppress immunoactivation and the production of inflammatory cytokines induced by antigens or bacterial components like LPS. nih.govnih.govresearchgate.net The discovery of γKetoC's function underscores the significant role that microbially-produced metabolites can play in host health, particularly in maintaining homeostasis and preventing immune-related inflammatory diseases. biorxiv.org
Analytical Methodologies for Identification and Quantification in Research
Chromatographic Techniques
Chromatographic methods are fundamental to the separation of 6,11-octadecadienoic acid from complex mixtures, enabling its subsequent identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. Due to their low volatility, fatty acids require derivatization into more volatile forms, typically as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. nih.gov This process ensures efficient separation on the gas chromatography column.
In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the FAMEs based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov
Research has successfully utilized GC-MS to identify various isomers of octadecadienoic acid in diverse biological samples. For instance, GC-MS analysis has been instrumental in characterizing the fatty acid profiles of fungal lipids, where isomers such as 8,11-octadecadienoic acid and 4,7-octadecadienoic acid have been identified. nih.gov Similarly, studies on plant oils and animal fats have employed GC-MS to determine the composition of fatty acids, including various octadecadienoic acid isomers. nih.govphcog.com The retention time of the FAME and its characteristic mass spectrum allow for confident identification and quantification. nih.gov
The following table provides an example of fatty acid composition in suet oil as determined by GC-MS, illustrating the complexity of fatty acid profiles in natural samples.
Table 1: Fatty Acid Composition of Suet Oil Determined by GC-MS
| Compound Name | Retention Time (min) | Relative Content (%) |
|---|---|---|
| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | 17.507 | 1.61 |
| Methyl 9-cis,11-trans-octadecadienoic acid | 19.492 | 1.29 |
| Methyl 10-trans,12-cis-octadecadienoic acid | 19.919 | 0.10 |
| 9-Octadecenoic acid (E)-, methyl ester | 20.119 | 37.96 |
| 9-Octadecenoic acid (Z)-, methyl ester | 20.546 | 1.97 |
| 11-Octadecenoic acid, methyl ester | 20.955 | 2.05 |
Data adapted from a study on the profiling of fatty acids in suet oil. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of complex lipids, including oxidized metabolites of this compound, without the need for derivatization. lcms.cz This technique is particularly valuable for studying lipid signaling pathways and identifying biomarkers of oxidative stress. lcms.czlipidmaps.org
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC), often using a reversed-phase column. nih.govtandfonline.com The eluent from the HPLC is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. The first stage selects a specific precursor ion (e.g., the molecular ion of an octadecadienoic acid isomer). This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification. lipidmaps.orgnih.gov
LC-MS/MS has been successfully applied to quantify various hydroxyoctadecadienoic acid (HODE) and oxo-octadecadienoic acid (OxoODE) isomers in biological matrices like plasma and tissues. lipidmaps.orgtandfonline.comnih.gov For instance, a method was developed to quantify five linoleic acid-derived oxidative metabolites in Baijiu, including 9-HODE and 13-HODE, with detection limits as low as 0.4 ppb. nih.gov Although isomers like 9-HODE and 13-HODE may have similar retention times and precursor ions, they can be distinguished and quantified based on their specific product ions. lipidmaps.org
The following table presents the optimized LC-MS/MS parameters for the analysis of five linoleic acid oxides, demonstrating the specificity of the method.
Table 2: LC-MS/MS Parameters for Linoleic Acid Oxides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| 9,12,13-TriHOME | 329.2 | 171.1 | 15 |
| 9,10-DiHOME | 313.2 | 185.1 | 15 |
| 9-OxoODE | 293.2 | 139.1 | 15 |
| 9-HODE | 295.2 | 171.1 | 15 |
| 13-HODE | 295.2 | 195.1 | 15 |
Data adapted from a study on the determination of linoleic acid oxides in Baijiu. nih.gov
High-performance liquid chromatography (HPLC) is a versatile technique used for both the purification and analytical determination of this compound and its derivatives. dss.go.thcabidigitallibrary.org It is particularly useful for separating isomers and for isolating specific compounds from complex mixtures for further structural analysis. dss.go.thuniversiteitleiden.nl
Both normal-phase and reversed-phase HPLC can be employed. cabidigitallibrary.orgnih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing nonpolar compounds to be retained longer. dss.go.th This method has been used to separate and detect hydroxy derivatives of linoleic acid, such as various hydroxyoctadecadienoic acids (HODEs). dss.go.thnih.gov Normal-phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, has also been successfully used for the simultaneous determination of four different HODE isomers in meat products. cabidigitallibrary.org
The detection of these compounds is often achieved using a photodiode array (PDA) detector, which measures absorbance at a specific wavelength. For conjugated dienes like many HODE isomers, the characteristic absorbance is around 234 nm. cabidigitallibrary.org
A study on meat products established an HPLC method for the simultaneous quantification of four HODE isomers, demonstrating good linearity and recovery. The limits of detection (LODs) and limits of quantification (LOQs) for these isomers are presented in the table below.
Table 3: HPLC Method Validation for HODE Isomers in Meat Products
| Compound | Linearity Range (µg/mL) | R² | LOD (µg/g) | LOQ (µg/g) | Average Recovery (%) |
|---|---|---|---|---|---|
| 13-Z,E-HODE | 0.5-20.0 | 0.9994 | 0.075 | 0.25 | 89.03 |
| 13-E,E-HODE | 0.25-10.0 | 0.9992 | 0.035 | 0.12 | 89.03 |
| 9-Z,E-HODE | 0.75-12.5 | 0.9992 | 0.090 | 0.32 | 89.33 |
| 9-E,E-HODE | 0.5-7.5 | 0.9996 | 0.060 | 0.20 | 87.93 |
Data adapted from a study on the simultaneous measurement of HODE isomers in meat products. cabidigitallibrary.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound and its isomers, providing detailed information about their molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the position and stereochemistry of double bonds in fatty acids like this compound. dss.go.thnih.gov Both ¹H NMR and ¹³C NMR are employed to gain comprehensive structural information.
¹H NMR provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shifts of olefinic protons are particularly diagnostic for the geometry of the double bonds (cis or trans). researchgate.net For example, in conjugated linoleic acid isomers, the "inside" olefinic protons of the conjugated double bonds are deshielded compared to the "outside" protons. researchgate.net
¹³C NMR provides information about the carbon skeleton of the molecule. The presence of hydroxy groups can be confirmed by characteristic peaks in the ¹³C NMR spectrum. For instance, the presence of a hydroxy carbon peak at around 87 ppm confirmed the formation of hydroxy derivatives during the oxidation of linoleic acid. dss.go.th
Two-dimensional NMR techniques, such as DQF-COSY and NOESY, can be used to establish the connectivity between protons and their spatial proximity, which is crucial for assigning the complete structure of complex fatty acid isomers. kyoto-u.ac.jp
Mass spectrometry (MS) is a key technique for determining the molecular mass of this compound and for elucidating its structure through fragmentation analysis. nih.govnih.gov As discussed in the context of GC-MS and LC-MS/MS, MS provides a mass spectrum that is characteristic of a particular molecule.
Electron ionization (EI) is a common ionization technique used in GC-MS, which results in extensive fragmentation of the molecule. The resulting fragmentation pattern can be compared to spectral libraries for compound identification. nih.gov For example, the mass spectra of trimethylsilyl (B98337) (TMS) ether derivatives of hydroxyoctadecadienoic acids show characteristic fragments that help in identifying the isomers. dss.go.th
Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS, which typically produces a prominent molecular ion with less fragmentation. lipidmaps.orghmdb.ca This is advantageous for determining the molecular weight of the intact molecule. Tandem MS (MS/MS) can then be used to induce fragmentation of the selected molecular ion to obtain structural information. lipidmaps.orgnih.gov The fragmentation patterns can reveal the positions of double bonds and functional groups. For instance, specific product ions in the MS/MS spectra of 9-HODE and 13-HODE allow for their differentiation. lipidmaps.org
The following table lists some of the identified octadecadienoic acid isomers and their corresponding molecular formulas and weights, which are fundamental data points obtained through mass spectrometry.
Table 4: Molecular Information for Selected Octadecadienoic Acid Isomers
| Compound Name | Molecular Formula | Monoisotopic Molecular Weight (g/mol) |
|---|---|---|
| (9E,11E)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.240230268 |
| 13-hydroxy-9,11-octadecadienoic acid | C₁₈H₃₂O₃ | 296.235145 |
| 9-hydroxy-10,12-octadecadienoic acid | C₁₈H₃₂O₃ | 296.235145 |
| trans-6, cis-11-octadecadienoic acid methyl ester | C₁₉H₃₄O₂ | 294.25588 |
Data sourced from various studies and databases. universiteitleiden.nlnih.govhmdb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Biochemical and Cell-Based Assays
Biochemical and cell-based assays are indispensable tools for elucidating the biological activities of this compound. These assays allow for the measurement of specific cellular responses, such as cytokine production, cell activation and proliferation, gene expression, and protein levels, providing insights into the compound's immunomodulatory and other biological effects.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the concentration of specific cytokines in biological fluids, such as cell culture supernatants. This technique is instrumental in assessing the inflammatory or anti-inflammatory effects of this compound and its derivatives.
In a notable study, the metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), derived from γ-linolenic acid, was investigated for its immunomodulatory properties. nih.govfrontiersin.orgresearchgate.net Researchers utilized ELISA to measure the levels of various cytokines produced by different immune cells upon stimulation. nih.govbiorxiv.org The findings revealed that γKetoC significantly suppressed the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and the p40 subunit of Interleukin-12 (IL-12p40), in bone marrow-derived dendritic cells (BMDCs). nih.govresearchgate.net
The suppressive effect of γKetoC on IL-6 production was also observed in LPS-stimulated peritoneal cells, splenocytes, and CD11c+ cells isolated from the spleen. nih.govresearchgate.net Furthermore, γKetoC inhibited the release of these inflammatory cytokines from BMDCs stimulated with other Toll-like receptor (TLR) ligands such as poly-I:C, R-848, and CpG. researchgate.net These results, quantified by ELISA, demonstrate the potent anti-inflammatory activity of this specific octadecadienoic acid derivative. nih.govresearchgate.net
Similarly, another study investigating the anti-inflammatory effects of 13-oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE) from Salicornia herbacea L. used ELISA to measure TNF-α and IL-1β levels in LPS-stimulated murine macrophages. mdpi.com The results showed that 13-KODE significantly decreased the LPS-induced production of these pro-inflammatory cytokines. mdpi.com
| Cytokine | Control (LPS only) | LPS + γKetoC (50 µM) | % Inhibition |
|---|---|---|---|
| IL-6 | Data not available in source | Significantly reduced | Data not available in source |
| TNF-α | Data not available in source | Significantly reduced | Data not available in source |
| IL-12p40 | Data not available in source | Significantly reduced | Data not available in source |
Flow Cytometry for Cell Activation and Proliferation Studies
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It is particularly valuable for studying cell activation, proliferation, and identifying specific cell populations based on surface markers.
Research on 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has utilized flow cytometry to assess its impact on immune cell function. nih.gov One study demonstrated that γKetoC suppressed the proliferation of naïve CD4+ T cells. nih.gov The proliferation was monitored using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. nih.gov
Furthermore, flow cytometry was employed to examine the activation of dendritic cells (DCs). nih.gov The expression of cell surface markers associated with DC activation, such as Major Histocompatibility Complex (MHC) class II and CD86, was measured in LPS-stimulated BMDCs. nih.gov The results indicated that γKetoC inhibited the LPS-induced upregulation of these activation markers. nih.gov
In a different context, a study on coriolic acid, a hydroxyl fatty acid, used flow cytometry to analyze its effect on breast cancer stem cells. mdpi.com They found that coriolic acid reduced the subpopulation of CD44high/CD24low cells, which is a characteristic phenotype of cancer stem cells. mdpi.comresearchgate.net This demonstrates the versatility of flow cytometry in studying the effects of fatty acids on diverse cell populations.
| Assay | Cell Type | Parameter Measured | Result with γKetoC Treatment |
|---|---|---|---|
| T Cell Proliferation | Naïve CD4+ T cells | CFSE dilution | Suppressed |
| DC Activation | LPS-stimulated BMDCs | MHC Class II expression | Inhibited upregulation |
| DC Activation | LPS-stimulated BMDCs | CD86 expression | Inhibited upregulation |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a technique used to amplify and simultaneously quantify a targeted DNA molecule. In the context of this compound research, it is primarily used to measure the relative expression levels of specific genes, providing insights into the molecular pathways affected by the compound.
Studies on 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) have employed qPCR to analyze the expression of genes involved in the inflammatory response. nih.govfrontiersin.org For instance, researchers examined the mRNA levels of cytokine genes in LPS-stimulated dendritic cells. nih.govresearchgate.net The results showed that γKetoC suppressed the LPS-induced expression of genes encoding for IL-6, TNF-α, and IL-12p40. nih.gov
Furthermore, qPCR has been instrumental in investigating the mechanism of action of γKetoC. It was found that γKetoC treatment increased the mRNA levels of Hmox1, a target gene of the transcription factor NRF2, which is a key regulator of antioxidant responses. nih.govfrontiersin.org This suggests that the anti-inflammatory effects of γKetoC may be mediated, at least in part, through the activation of the NRF2 pathway. nih.govfrontiersin.org
In a separate investigation on 13-oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), qPCR was used to measure the mRNA levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β in LPS-treated macrophages. mdpi.com The study found that 13-KODE treatment led to a decrease in the mRNA expression of these pro-inflammatory genes. mdpi.com
| Gene | Function | Effect of γKetoC Treatment |
|---|---|---|
| Il6 | Pro-inflammatory cytokine | Decreased expression |
| Tnf | Pro-inflammatory cytokine | Decreased expression |
| Il12b (p40) | Subunit of IL-12 and IL-23 | Decreased expression |
| Hmox1 | Antioxidant response gene (NRF2 target) | Increased expression |
Western Blot Analysis for Protein Expression Profiling
Western blot analysis is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method is crucial for confirming that changes in gene expression, as observed by qPCR, translate to changes in protein levels.
In the study of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), Western blotting was used to examine the protein levels of the transcription factor NRF2 in γKetoC-treated dendritic cells. nih.govfrontiersin.org The results showed that the expression of NRF2 protein peaked one hour after the addition of γKetoC, providing further evidence for the activation of the NRF2 pathway by this fatty acid derivative. nih.govfrontiersin.org
Another study on coriolic acid utilized Western blotting to investigate its effect on the c-Myc protein, a key factor in cancer stem cell survival. mdpi.com The findings revealed that coriolic acid downregulated the total protein expression level of c-Myc in mammospheres derived from breast cancer cells. mdpi.com Furthermore, by separating the cellular components, they showed that c-Myc protein levels were significantly decreased in both the cytosolic and nuclear fractions. mdpi.com
Similarly, research on 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) employed immunoblotting to assess the protein expression of Acyl-CoA oxidase (AOX), an enzyme involved in fatty acid oxidation, in the liver of mice. plos.org This demonstrated the in vivo effects of the compound on protein expression. plos.org
| Compound | Target Protein | Cell/Tissue Type | Observed Effect | Reference |
|---|---|---|---|---|
| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | NRF2 | Bone marrow-derived dendritic cells | Increased expression | nih.govfrontiersin.org |
| Coriolic acid | c-Myc | Breast cancer cell mammospheres | Decreased expression | mdpi.com |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Acyl-CoA oxidase (AOX) | Mouse liver | Increased expression | plos.org |
Structure Activity Relationship Sar Studies
Isomer-Specific Biological Activities and Differential Effects
The term "octadecadienoic acid" encompasses a variety of positional and geometric isomers, each possessing a unique three-dimensional structure that influences its biological function. Conjugated linoleic acids (CLAs), which are isomers of linoleic acid with conjugated double bonds, are prime examples of this isomer-specific bioactivity. upm.edu.myhmdb.ca The most studied CLA isomers, cis-9, trans-11 and trans-10, cis-12, often exhibit different, and sometimes opposing, physiological effects. foodb.ca For instance, studies on lipid metabolism have suggested that the trans-10, cis-12 CLA isomer may have a more pronounced effect on reducing body fat mass compared to the cis-9, trans-11 isomer in some models, while the cis-9, trans-11 isomer is often credited with the primary anticarcinogenic effects of CLA mixtures. upm.edu.myisciii.es
A specific metabolite of γ-linolenic acid (GLA), 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been identified as a potent immunomodulator. frontiersin.orgnih.gov Research has demonstrated that γKetoC can significantly suppress the proliferation of CD4+ T cells and inhibit the production of inflammatory cytokines induced by lipopolysaccharide (LPS). frontiersin.orgnih.gov This contrasts with its parent compounds and other related fatty acid derivatives, highlighting the critical role of its specific structure—an enone fatty acid with a cis double bond at position 6 and a trans double bond at position 11. frontiersin.orgresearchgate.net
The differential effects extend to the central nervous system. Studies on neurotoxic amyloid-β (Aβ) protein, a key factor in Alzheimer's disease, found that cis-9, trans-11 CLA significantly suppressed Aβ generation in cultured neurons, an effect not observed with the trans-10, cis-12 CLA isomer. researchgate.netbiorxiv.org This specificity suggests that the precise geometry of the double bonds is critical for the molecule's interaction with the enzymes and cellular pathways involved in Aβ production. researchgate.net
Table 1: Differential Biological Activities of Octadecadienoic Acid Isomers
| Isomer | Parent Compound | Key Biological Activities |
| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | γ-Linolenic Acid | Potent immunomodulator; suppresses T-cell proliferation and inflammatory cytokine release. frontiersin.orgnih.gov |
| cis-9, trans-11-octadecadienoic acid (c9,t11 CLA) | Linoleic Acid | Considered the principal isomer for anticarcinogenic effects; suppresses amyloid-β generation. upm.edu.myresearchgate.net |
| trans-10, cis-12-octadecadienoic acid (t10,c12 CLA) | Linoleic Acid | Linked to reductions in body fat; may increase certain cardiovascular risk markers. foodb.caisciii.es |
| (9E,11E)-octadecadienoic acid | Linoleic Acid | Produced during biotransformation by certain bacteria; part of the mixture of biologically active CLAs. nih.gov |
Influence of Double Bond Configuration and Position on Receptor Binding and Pathway Activation
The specific arrangement of double bonds within the 18-carbon chain of octadecadienoic acid isomers is a primary determinant of their interaction with cellular receptors and subsequent activation of signaling pathways. The configuration (cis or trans) and position of these bonds create a distinct molecular shape that dictates how the fatty acid fits into the binding pockets of proteins such as G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
The immunomodulatory effects of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) are mediated through its interaction with specific receptors. frontiersin.org Studies suggest the involvement of GPCRs, particularly GPR120, in the anti-inflammatory effects of γKetoC in dendritic cells. frontiersin.orgnih.gov The enone structure (a ketone adjacent to a double bond) and the specific cis-6, trans-11 configuration appear essential for this activity. frontiersin.orgbiorxiv.org Activation of GPR120 by γKetoC is linked to the stimulation of the NF-E2-related factor 2 (NRF2) pathway, a critical regulator of antioxidant and anti-inflammatory responses. frontiersin.orgnih.govnih.gov The oral administration of γKetoC was shown to ameliorate dextran (B179266) sodium sulfate-induced colitis in mice, an effect that was dependent on the NRF2 pathway. frontiersin.orgnih.gov
Impact of Functional Group Modifications and Molecular Structure on Bioactivity (e.g., Hydroxylated, Oxo Derivatives)
The introduction of functional groups, such as hydroxyl (-OH) or oxo (=O) groups, onto the octadecadienoic acid backbone creates a new class of molecules known as octadecanoids, with profoundly altered biological activities. acs.org These modifications change the molecule's polarity, shape, and potential for hydrogen bonding, leading to novel interactions with cellular targets.
Gut bacteria, such as Lactobacillus plantarum, can convert polyunsaturated fatty acids into a variety of bioactive derivatives, including hydroxy and oxo fatty acids. frontiersin.orgnih.gov Among these, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) was identified as a highly effective immunomodulator derived from γ-linolenic acid. frontiersin.org Its bioactivity is distinct from related hydroxy fatty acids like 10-hydroxy-cis-12-octadecenoic acid (HYA), which is derived from linoleic acid and primarily regulates glucose homeostasis through GPR40 and GPR120 activation. frontiersin.orgnih.gov Another related oxo fatty acid, 10-oxo-cis-12-octadecenoic acid (KetoA), enhances energy metabolism by activating TRPV1. nih.gov This demonstrates that both the type of functional group (oxo vs. hydroxy) and its position, in combination with the double bond structure, are critical for determining the specific biological pathway that is modulated.
Hydroxylated derivatives of linoleic acid (LA) and conjugated linoleic acids (CLAs) have been synthesized and evaluated for their cytotoxic properties. researchgate.net Allylic hydroxylated derivatives, such as 13-hydroxy-9Z,11E-octadecadienoic acid and 9-hydroxy-10E,12Z-octadecadienoic acid, exhibited moderate in vitro cytotoxicity against several human cancer cell lines. researchgate.net The presence and position of the hydroxyl group are key to this activity. Further modification, such as the creation of the (±)-(E)-13-Hydroxy-10-oxo-11-octadecenoic acid structure, results in a molecule belonging to the lineolic acids and derivatives class with its own distinct biochemical properties. foodb.ca
Table 2: Bioactivity of Functionally Modified Octadecadienoic Acid Derivatives
| Derivative | Parent Compound | Modification | Key Biological Effects |
| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | γ-Linolenic Acid | Oxo group at C10 | Suppresses T-cell proliferation and inflammatory cytokine production via GPR120/NRF2 pathway. frontiersin.orgnih.govresearchgate.net |
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Linoleic Acid | Hydroxy group at C10 | Regulates glucose homeostasis by activating GPR40 and GPR120. frontiersin.orgnih.gov |
| 10-oxo-cis-12-octadecenoic acid (KetoA) | Linoleic Acid | Oxo group at C10 | Enhances energy metabolism via TRPV1 activation; activates PPARγ. nih.gov |
| 13-hydroxy-9Z,11E-octadecadienoic acid | Linoleic Acid | Hydroxy group at C13 | Exhibits moderate in vitro cytotoxicity against human cancer cell lines. researchgate.net |
| 9-hydroxy-10E,12Z-octadecadienoic acid | Linoleic Acid | Hydroxy group at C9 | Exhibits moderate in vitro cytotoxicity against human cancer cell lines. researchgate.net |
Regio- and Stereospecificity in Enzymatic Biotransformations and Their Products
The biosynthesis of 6,11-octadecadienoic acid and its related isomers is governed by enzymes that exhibit remarkable regio- and stereospecificity. This precision ensures that specific isomers with defined biological activities are produced from precursor fatty acids.
Enzymes from the gut bacterium Lactobacillus plantarum provide a clear example of this specificity. sci-hub.se This bacterium can transform linoleic acid and γ-linolenic acid into a variety of metabolites through a multi-step enzymatic cascade involving a hydratase (CLA-HY), a dehydrogenase (CLA-DH), an isomerase (CLA-DC), and a reductase (CLA-ER). sci-hub.se The initial hydration of linoleic acid by CLA-HY specifically produces 10-hydroxy-cis-12-octadecenoic acid. sci-hub.se This reaction is highly stereospecific, yielding the (S)-configuration with over 99.9% enantiomeric excess. sci-hub.se Subsequent enzymatic actions are also specific. For instance, the enone reductase (CLA-ER) acts on the trans-11 double bond of 10-oxo-trans-11-octadecadienoic acid and 10-oxo-cis-6,trans-11-octadecadienoic acid to produce their saturated or partially saturated counterparts. sci-hub.se
Lipoxygenase (LOX) enzymes also demonstrate high regio- and stereospecificity. uu.nljst.go.jp Under aerobic conditions, 12/15-lipoxygenases insert molecular oxygen into polyunsaturated fatty acids at specific positions to produce hydroperoxy fatty acids with a defined stereochemistry, such as 13-L-hydroperoxy-9-cis,11-trans-octadecadienoic acid from linoleic acid. uu.nljst.go.jp At lower oxygen levels, these enzymes can exhibit a pseudoperoxidase activity, converting the hydroperoxy derivatives into specific oxo-fatty acids, which are known to be active as PPAR agonists. jst.go.jp The precise control exerted by these enzymes over the position (regiospecificity) and three-dimensional arrangement (stereospecificity) of the functional groups is fundamental to producing biologically active octadecanoids. acs.org
Computational Chemistry and In Silico Approaches for SAR Analysis
Computational chemistry and in silico modeling have become invaluable tools for analyzing the structure-activity relationships of fatty acids like this compound and its isomers. These methods allow for the prediction of biological activity, the rationalization of experimental findings, and the exploration of molecular interactions at an atomic level.
Molecular docking is a widely used technique to predict how a ligand, such as an octadecadienoic acid isomer, binds to the active site of a target protein. In silico studies have been used to investigate the interactions of octadecadienoic acid derivatives with various protein targets, including bacterial enzymes and viral proteins. nih.govtjnpr.org For example, molecular docking has been employed to identify key enzymes involved in the biotransformation of linoleic acid by Lactiplantibacillus plantarum, revealing strong binding affinities for enzymes like epoxide hydrolase. nih.gov These simulations can highlight crucial amino acid residues involved in binding and help explain the specificity of an enzyme for a particular fatty acid isomer.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. These models aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For inhibitors of enzymes like lipoxygenase (LOX), computational analyses can identify specific molecular descriptors (e.g., electronic properties, shape) that are responsible for binding selectivity. acs.org Furthermore, advanced computational techniques like Density Functional Theory (DFT) have been used to accurately calculate the NMR chemical shifts of different CLA geometric isomers. researchgate.net This allows for the unequivocal structural assignment of isomers in a mixture, which is essential for linking a specific structure to an observed biological effect. researchgate.net
Advanced Research Perspectives and Methodological Considerations
Investigating Role in Specific Animal Disease Models (e.g., Inflammatory Bowel Disease in Mice)
The therapeutic potential of specific octadecadienoic acid isomers is being actively investigated using animal models of human diseases. A prominent example is the study of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite derived from γ-linolenic acid by gut bacteria such as Lactobacillus plantarum, in mouse models of Inflammatory Bowel Disease (IBD). frontiersin.orgresearchgate.netnih.gov
In studies utilizing the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which mimics human IBD, oral administration of γKetoC has shown significant therapeutic effects. researchgate.netbiorxiv.orgnih.gov Treated mice exhibited reduced body weight loss, improved stool consistency, and decreased colon atrophy compared to control groups. frontiersin.orgnih.govbiorxiv.org These findings underscore the potent anti-inflammatory properties of this specific octadecadienoic acid derivative in a complex disease model. The protective effects were shown to be dependent on the NRF2 signaling pathway, as the benefits were diminished in NRF2 knockout mice. frontiersin.orgbiorxiv.org
Summary of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) Efficacy in DSS-Induced Colitis Mouse Model
| Parameter Measured | Observation in γKetoC-Treated Mice | Underlying Mechanism Implicated | References |
|---|---|---|---|
| Body Weight Loss | Significantly reduced compared to vehicle | NRF2-dependent anti-inflammatory response | frontiersin.orgresearchgate.netbiorxiv.org |
| Stool Score / Disease Activity Index (DAI) | Improved scores (less diarrhea, less bleeding) | Modulation of inflammatory cytokine production | frontiersin.orgnih.govnih.gov |
| Colon Atrophy | Attenuated colon shortening | Suppression of tissue inflammation | researchgate.netbiorxiv.orgbiorxiv.org |
| Inflammatory Cytokine Levels (e.g., IL-6, IL-12) | Reduced release from immune cells | Activation of NRF2 and GPCR signaling | frontiersin.orgnih.govnih.gov |
Elucidating Novel Biological Functions and Signalling Pathways
Research into 6,11-octadecadienoic acid and its derivatives has begun to unravel their complex interactions with cellular signaling networks. A key focus has been on its immunomodulatory functions, primarily investigated through the actions of the bacterial metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC). frontiersin.orgresearchgate.net
This compound has been identified as a potent modulator of inflammatory responses. nih.gov Studies have demonstrated that γKetoC can suppress the proliferation of CD4+ T cells and inhibit the activation of bone marrow-derived dendritic cells (BMDCs). frontiersin.orgfrontiersin.org It also curtails the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12), from dendritic cells and macrophages upon stimulation with inflammatory agents like lipopolysaccharide (LPS). frontiersin.orgnih.govnih.gov
The molecular mechanisms underpinning these effects involve at least two major signaling pathways:
The NRF2 Pathway : γKetoC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway in dendritic cells. frontiersin.orgbiorxiv.org NRF2 is a master transcription factor that regulates antioxidant responses, and its activation by γKetoC is crucial for the compound's anti-inflammatory effects. researchgate.netnih.gov The suppressive effects of γKetoC on cytokine release are significantly reduced in cells lacking NRF2. frontiersin.orgnih.gov
G-Protein Coupled Receptors (GPCRs) : Evidence suggests the involvement of GPCRs, specifically GPR40 and GPR120, in the actions of γKetoC on dendritic cells. frontiersin.orgresearchgate.net Furthermore, studies on macrophages indicate that γKetoC suppresses inflammatory cytokine expression primarily through Gq- and partially through Gi-coupled receptor signaling, leading to changes in intracellular cyclic AMP (cAMP) and calcium levels. nih.gov
These findings position specific octadecadienoic acid isomers as important signaling molecules that can influence immune homeostasis. frontiersin.org
Development of Targeted Analytical Methods for Isomeric Differentiation
A significant challenge in the study of octadecadienoic acids is the existence of numerous positional and geometric isomers, which often have distinct biological activities. nih.govhmdb.ca Differentiating this compound from other isomers like linoleic acid (9,12-octadecadienoic acid) and various conjugated linoleic acids (CLAs) requires sophisticated analytical techniques. hmdb.ca
The primary methods developed for this purpose are based on chromatography:
Gas-Liquid Chromatography (GLC) : Capillary GLC is a cornerstone for fatty acid analysis. For isomeric separation, success hinges on the use of long (e.g., 100 m) and highly polar stationary phases. oup.com Columns like those coated with cyanopropyl polysiloxane (e.g., CP™-Sil 88) or isocyanopropyl trisilphenylene siloxane (e.g., TC-70) have demonstrated the ability to resolve a wide range of cis and trans positional isomers of octadecenoic and octadecadienoic acids. dss.go.th
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) : This technique is exceptionally powerful for separating fatty acid methyl esters (FAMEs) based on the number, position, and geometry of their double bonds. researchgate.netnih.gov It can effectively separate cis/trans isomers from cis,cis and trans,trans isomers, which is often difficult to achieve by GC alone. nih.gov Combining Ag+-HPLC for fractionation with subsequent GC analysis provides a comprehensive approach for identifying low-level isomers in complex biological samples. researchgate.net
Derivatization is a critical preparatory step, typically involving the conversion of fatty acids into FAMEs to increase their volatility for GC analysis. aocs.org
Comparison of Analytical Methods for Octadecadienoic Acid Isomer Differentiation
| Method | Principle of Separation | Strengths | Limitations | References |
|---|---|---|---|---|
| Gas-Liquid Chromatography (GLC) with Polar Columns | Separation based on boiling point and polarity interactions with the stationary phase. | High resolution for many positional isomers; excellent for quantification. | Co-elution of certain cis/trans geometric isomers can occur. | oup.comdss.go.th |
| Silver-Ion HPLC (Ag+-HPLC) | Separation based on the interaction of double bonds with silver ions impregnated on the stationary phase. | Superior separation of geometric (cis/trans) isomers; excellent for isolating specific isomer groups for further analysis. | Can be less suitable for direct quantification of a full profile compared to GC. | researchgate.netnih.gov |
| GC-Mass Spectrometry (GC-MS) | Combines GC separation with mass spectrometry for structural identification. | Provides structural information for peak identification. | Mass spectra of isomers are often very similar, making definitive identification challenging without standards. | researchgate.net |
Strategies for Enhanced Production and Derivatization for Functional Studies
To enable detailed functional studies, researchers require pure forms of specific octadecadienoic acid isomers, necessitating strategies for their synthesis and production. Commercial production often focuses on mixtures, such as the generation of conjugated linoleic acids (CLAs) through the alkaline isomerization of linoleic acid-rich oils like sunflower oil. aocs.org
For producing specific, less common isomers like this compound, more targeted approaches are needed. One reported strategy involves the partial hydrogenation and subsequent base conjugation of a precursor fatty acid. researchgate.net For example, a mixture of CLA isomers, including trans-7,cis-9 octadecadienoic acid, was synthesized by the partial hydrogenation of γ-linolenic acid (all cis-6,9,12-C18:3) followed by base-catalyzed conjugation. researchgate.net Similar principles could be adapted to synthesize other specific non-conjugated isomers.
Derivatization is a key step in preparing these compounds for analysis and sometimes for functional assays. The most common derivatization technique is the conversion of fatty acids to their fatty acid methyl esters (FAMEs). aocs.org This is typically achieved by methylation using reagents like sodium methoxide (B1231860) in methanol (B129727) or BF3 in methanol. oup.comaocs.org This process increases the volatility and thermal stability of the fatty acids, making them suitable for analysis by gas chromatography. aocs.org
Application of Genetic Modification and Gene Editing in Biosynthesis Research
The biosynthesis of fatty acids in plants and microalgae presents a fertile ground for genetic engineering to enhance the production of specific compounds like octadecadienoic acids. Modern gene-editing tools, particularly CRISPR/Cas9, have revolutionized this field by enabling precise, targeted mutations in genes controlling the fatty acid synthesis pathway. nih.govfrontiersin.orgnih.gov
The primary targets for modification are enzymes that introduce or modify double bonds and elongate the carbon chain. Key genes include:
Fatty Acid Desaturase 2 (FAD2) : This gene encodes an enzyme that converts oleic acid (18:1) into linoleic acid (18:2). Knocking out or downregulating FAD2 is a common strategy to increase the accumulation of oleic acid. mdpi.com
Fatty Acid Elongase 1 (FAE1) : This gene is involved in the elongation of very-long-chain fatty acids. Modifying FAE1 can alter the pool of C18 fatty acids available for other modifications. mdpi.com
By creating targeted mutations in these genes, researchers can redirect metabolic flux to accumulate desired fatty acids. For instance, simultaneously knocking out FAD2 and FAE1 in Brassica napus (rapeseed) using CRISPR/Cas9 resulted in a significant increase in oleic acid content (up to 70-80%) and a reduction in polyunsaturated fatty acids. mdpi.com While often aimed at improving oil profiles for food and industrial uses, these same techniques can be harnessed to create biological systems that overproduce specific precursors for the synthesis of less common octadecadienoic acids for research purposes. nih.govtechscience.com
Examples of Gene Editing in Fatty Acid Biosynthesis
| Organism | Target Gene(s) | Gene Editing Tool | Outcome | References |
|---|---|---|---|---|
| Brassica napus (Rapeseed) | BnFAD2, BnFAE1 | CRISPR/Cas9 | Significantly increased oleic acid (18:1); decreased polyunsaturated fatty acids and erucic acid. | mdpi.com |
| Arabidopsis thaliana | KASI (Ketoacyl-ACP synthase I) | CRISPR/Cas9 | Altered levels of 18:2 and 18:3 fatty acids. | frontiersin.org |
| Soybean | FAD2-1A, FAD2-1B | TALEN | Increased oleic acid and decreased polyunsaturated fatty acids. | mdpi.com |
| Microalgae | FAT (Fatty Acyl-ACP Thioesterase) | Gene Transformation | Alters the chain length of released fatty acids, can be used to enrich specific types. | techscience.com |
Exploration of Less Characterized Isomers and Their Potential Biological Significance
The term "octadecadienoic acid" encompasses a large family of isomers with double bonds at various positions (e.g., 6,11-; 9,12-; 8,11-; 11,14-) and in different geometric configurations (cis,cis; cis,trans; trans,cis; trans,trans). nih.govscispace.com While linoleic acid (cis-9,cis-12) is the most abundant and well-studied, and certain conjugated linoleic acid (CLA) isomers (like cis-9,trans-11 and trans-10,cis-12) have received significant attention for their biological effects, the vast majority of other isomers remain poorly characterized. nih.govhmdb.cafoodb.ca
Research has identified a diverse array of these isomers in natural sources. For example, analysis of lipids from psoriatic scales identified not only the common 9,12-octadecadienoic acid but also minor amounts of 8,11- and 11,14-octadecadienoic acid. scispace.com The biological significance of these less common isomers is largely unknown but represents a promising frontier in lipid research. capes.gov.br
The marked differences in biological activity observed between closely related isomers, such as cis-9,trans-11 and trans-10,cis-12 CLA, suggest that other, less-studied isomers likely possess unique functions. nih.govhmdb.ca These could include distinct roles in modulating inflammation, influencing metabolic pathways, or acting as signaling molecules. nih.gov The exploration of these compounds, facilitated by advances in synthesis and isomer-specific analytical methods, holds the potential to uncover novel therapeutic agents and provide a deeper understanding of lipid biochemistry.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 6,11-octadecadienoic acid in biological samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. For this compound:
- Derivatization : Convert the acid to methyl esters (FAMEs) using boron trifluoride-methanol .
- Column Selection : Use polar capillary columns (e.g., DB-23 or HP-88) to resolve geometric isomers .
- Quantification : Employ internal standards (e.g., heptadecanoic acid methyl ester) to account for extraction efficiency .
- Retention Indices : Compare retention times with reference libraries (e.g., NIST Chemistry WebBook ).
Example Data : In GC-MS analysis of Martynia annua extracts, 9,12-octadecadienoic acid (Z,Z)- was detected at RT 20.67 with a relative abundance of 7.92% .
Q. How can the purity and structural integrity of synthesized this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm double-bond positions (δ 5.3–5.4 ppm for cis protons) and carboxyl group integrity (δ 2.3–2.5 ppm for α-methylene) .
- Infrared (IR) Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=C at ~1650 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a hexane:ethyl acetate (9:1) solvent system to assess purity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the anti-inflammatory mechanisms of this compound in vitro?
Methodological Answer:
- Cell Models : Use RAW 264.7 macrophages or primary monocytes to measure nitric oxide (NO) inhibition, as seen in analogous studies on anti-inflammatory fatty acids .
- Dose-Response Curves : Test concentrations (e.g., 1–100 μM) to determine IC₅₀ values for NO production .
- Molecular Targets : Perform Western blotting to assess suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- Controls : Include linoleic acid (positive control) and vehicle (solvent) controls to validate specificity .
Q. How should contradictory data on the biological activity of this compound be addressed in systematic reviews?
Methodological Answer:
- Meta-Analysis Framework : Follow PRISMA guidelines to evaluate variables such as cell type, dosage, and purity .
- Sensitivity Analysis : Exclude studies with unvalidated quantification methods (e.g., lacking GC-MS/NMR confirmation) .
- Bias Assessment : Use tools like ROBINS-I to assess confounding factors (e.g., solvent effects in cytotoxicity assays) .
Example : In one study, n-hexadecanoic acid showed IC₅₀ values ranging from 0.8 to 36.04 μg/ml across HCT-116 and HT-29 cell lines, highlighting cell-type specificity .
Q. What synthetic strategies ensure high stereochemical precision for this compound?
Methodological Answer:
- Enzymatic Desaturation : Use Δ6 and Δ11 desaturases from Streptomyces spp. to introduce double bonds into stearic acid .
- Chemical Synthesis :
- Wittig Reaction : Assemble the diene system using C6 and C11 aldehydes with stabilized ylides.
- Catalytic Hydrogenation : Control cis/trans isomerism with Lindlar’s catalyst (for cis) or Na/NH₃ (for trans) .
- Quality Control : Monitor reaction progress via GC-MS and confirm stereochemistry with ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
